molecular formula C14H13ClF3N3 B13889634 6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

Katalognummer: B13889634
Molekulargewicht: 315.72 g/mol
InChI-Schlüssel: QFFUYSFTRPMRPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C14H13ClF3N3. It is a member of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves the reaction of 6-chloro-5-isopropylpyrimidin-4-amine with 4-(trifluoromethyl)phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its trifluoromethyl group contributes to its stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C14H13ClF3N3

Molekulargewicht

315.72 g/mol

IUPAC-Name

6-chloro-5-propan-2-yl-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C14H13ClF3N3/c1-8(2)11-12(15)19-7-20-13(11)21-10-5-3-9(4-6-10)14(16,17)18/h3-8H,1-2H3,(H,19,20,21)

InChI-Schlüssel

QFFUYSFTRPMRPP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(N=CN=C1Cl)NC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.